N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine
Description
Properties
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO4S/c1-6(10(14)15)13(18(2,16)17)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGQUTRHNBEKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises three critical components:
-
Alanine backbone : Provides the central α-amino acid structure.
-
3,4-Difluorophenyl group : Introduces aromaticity and electronic effects via dual fluorine substitution.
-
Methylsulfonyl moiety : Enhances solubility and metabolic stability.
Retrosynthetically, the molecule can be dissected into precursor modules:
-
Module A : Alanine derivative with orthogonal protecting groups for sequential functionalization.
-
Module B : 3,4-Difluoroaniline for N-arylation.
-
Module C : Methylsulfonyl chloride for sulfonamide formation.
Protection of Alanine
The α-amino group of alanine is protected using a benzyloxycarbonyl (Cbz) group to prevent undesired side reactions during subsequent steps. This involves reacting alanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate:
Sulfonylation with Methylsulfonyl Chloride
The protected alanine undergoes sulfonylation using methylsulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (EtN) as a base:
Reaction temperatures are maintained at 0–5°C to minimize racemization, achieving yields of 70–80%.
Deprotection and Coupling with 3,4-Difluoroaniline
The Cbz group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol:
The free amine is then coupled with 3,4-difluoroaniline using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent:
Yields for this step range from 65% to 75%, depending on stoichiometric ratios and solvent purity.
One-Pot Sequential Functionalization
A streamlined approach involves simultaneous protection and sulfonylation using Boc-anhydride and methylsulfonyl chloride in a single pot. This method reduces purification steps but requires stringent pH control (pH 7.5–8.5) to avoid side reactions.
Enzymatic Resolution
Patented microbial strains (e.g., Brevibacterium flavum) can resolve racemic mixtures of alanine derivatives, though this method is less commonly applied to sulfonamide-functionalized analogs.
Optimization Strategies and Reaction Parameters
Catalytic Enhancements
Temperature and Time Profiles
| Step | Temperature Range | Time (h) | Yield (%) |
|---|---|---|---|
| Cbz Protection | 0–5°C | 2 | 85–90 |
| Sulfonylation | 0–5°C | 4 | 70–80 |
| TBTU Coupling | 25°C | 12 | 65–75 |
Analytical Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the R-configuration at the α-carbon, critical for biological activity.
Challenges and Mitigation Strategies
Racemization During Sulfonylation
Byproduct Formation
-
N-Di-sulfonylation : Controlled stoichiometry (1:1.05 ratio of alanine to sulfonyl chloride) limits di-substitution.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Protection | High purity, minimal side reactions | Multiple purification steps | 70–75 |
| One-Pot Functionalization | Faster, fewer steps | Requires precise pH control | 60–65 |
| Enzymatic Resolution | Enantioselective | Limited to specific substrates | 50–55 |
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anti-Inflammatory Properties
Recent studies have highlighted the potential of compounds similar to N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine as dual inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The design of selective COX-2 inhibitors aims to minimize gastrointestinal side effects traditionally associated with nonsteroidal anti-inflammatory drugs (NSAIDs) while maintaining efficacy against inflammation .
Table 1: Comparison of COX Inhibitors
| Compound Name | COX-1 Inhibition | COX-2 Inhibition | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | High | TBD |
| Classic NSAID (e.g., Ibuprofen) | High | Moderate | TBD |
| Selective COX-2 Inhibitor (e.g., Celecoxib) | Low | Very High | TBD |
Enzyme Inhibition
The incorporation of fluorinated phenylalanines into peptides has been shown to enhance their stability and bioactivity. This is particularly relevant for therapeutic proteins and peptide-based vaccines where increased resistance to enzymatic degradation is desired . The difluorophenyl group can serve as a bioisostere, potentially improving binding affinity and selectivity towards target enzymes.
Synthetic Approaches
The synthesis of this compound can be achieved through various chemical pathways, including palladium-catalyzed cross-coupling reactions that facilitate the introduction of fluorinated groups into amino acid derivatives. These methods have been optimized to yield high purity and enantiomeric excess, which are crucial for biological applications .
Table 2: Synthetic Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Utilizes organozinc reagents with aryl halides | 70-90 |
| Direct Fluorination | Involves [18F] labeling for imaging applications | 30-50 |
| Nucleophilic Substitution | Modifies existing amino acid derivatives | 50-80 |
Case Study: Dual COX/LOX Inhibition
A recent study explored a series of compounds structurally related to this compound that demonstrated significant dual inhibition of COX and lipoxygenase (LOX) pathways. This dual action is promising for treating conditions like cancer and neurodegenerative diseases where inflammation plays a critical role .
Case Study: Radiopharmaceutical Applications
The potential use of this compound as a radiolabeled compound for positron emission tomography (PET) imaging has been investigated. The incorporation of fluorine enhances the imaging capabilities while providing insights into metabolic processes in tumors .
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Effects on Bioactivity and Stability
- Fluorine vs. Methyl Groups : The 3,4-difluorophenyl group in the target compound (vs. 3,4-dimethylphenyl in ) introduces electronegative fluorine atoms, enhancing binding affinity to enzymatic targets like tyrosine kinase through polar interactions. This contrasts with methyl groups, which contribute steric bulk but lack electronegativity .
- Sulfonyl Functionality : The methylsulfonyl group in the target compound and its analogs (e.g., and ) improves metabolic stability and solubility compared to acetyl or benzoyl groups in pesticides like metalaxyl .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Biological Activity
N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological activity, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis starts with alanine, 3,4-difluoroaniline, and methylsulfonyl chloride.
- Reaction Conditions : The reaction is performed in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.
- Procedure :
- Protect the amino group of alanine to prevent side reactions.
- React the protected alanine with 3,4-difluoroaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
- Introduce the methylsulfonyl group via methylsulfonyl chloride.
This synthetic route allows for the production of high-purity compounds suitable for biological testing.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of fluorinated phenylalanines exhibit cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. For example, compounds with similar structures have demonstrated IC50 values in the range of 2.58 to 3.61 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 2.58 - 3.61 |
| Fluorinated derivatives | MCF-7 | 0.97 - 1.94 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival. The fluorinated phenyl group can enhance binding affinity to these targets due to increased hydrophobic interactions .
- Modulation of Signaling Pathways : It may also interfere with signaling pathways critical for tumor growth and metastasis.
Study on Antimicrobial Activity
A study focusing on related sulfonamide compounds highlighted their antimicrobial properties. While specific data on this compound was limited, analogs showed promising results against various bacterial strains . This suggests potential applications in treating infections alongside cancer therapy.
Clinical Trials and Future Directions
Current research is exploring the use of this compound in combination therapies for enhanced efficacy against resistant cancer types. Preliminary data indicate that combining this compound with established chemotherapeutics could improve overall treatment outcomes.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves sulfonylation of a difluorophenylalanine precursor. Key steps include:
- Reacting 3,4-difluoroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
- Coupling with alanine derivatives via nucleophilic substitution or amidation.
- Optimize solvent polarity (e.g., dichloromethane or ethyl acetate) and temperature (0–25°C) to minimize side reactions like hydrolysis of the sulfonyl group .
- Challenges : Fluorine substituents may sterically hinder reactivity; use spectroscopic monitoring (e.g., <sup>19</sup>F NMR) to track intermediate formation.
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Grow single crystals via slow evaporation in ethyl acetate or methanol.
- Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine structures using SHELXL (for small molecules) with hydrogen-bonding constraints. Key parameters: R1 < 0.05, wR2 < 0.15 .
Advanced Research Questions
Q. How do electronic effects of the 3,4-difluorophenyl group influence the compound’s reactivity in biological assays?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
- Compare with experimental data (e.g., IC50 values in enzyme inhibition assays). Fluorine’s electron-withdrawing effect may enhance sulfonamide stability but reduce solubility .
Q. What strategies mitigate data discrepancies between computational predictions and experimental results for hydrogen-bonding interactions?
- Methodology :
- Use ORTEP-3 or WinGX to visualize intermolecular contacts and compare with DFT-optimized geometries .
- If discrepancies arise (e.g., bond length variations > 0.1 Å), re-examine refinement parameters (e.g., thermal displacement factors) or consider dynamic effects (e.g., lattice vibrations) .
Q. How can researchers design assays to evaluate this compound’s potential as a tyrosinase inhibitor?
- Methodology :
- Enzyme Kinetics : Use a spectrophotometric assay with L-DOPA as substrate. Monitor melanin formation at 475 nm and calculate Ki values via Lineweaver-Burk plots.
- Cell-Based Tests : Treat B16F10 melanoma cells and quantify melanin content via NaOH solubilization.
- Control : Compare with kojic acid (reference inhibitor). Note: Fluorinated sulfonamides may exhibit non-competitive inhibition due to hydrophobic binding pockets .
Data Analysis and Validation
Q. What analytical techniques are critical for validating purity and stability?
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect degradation products (e.g., hydrolysis of sulfonamide).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robust crystalline form).
- <sup>19</sup>F NMR : Monitor fluorine environments to confirm absence of regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
